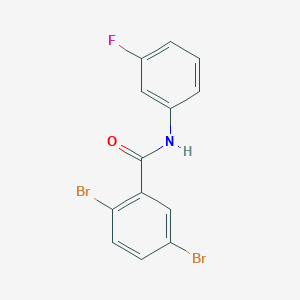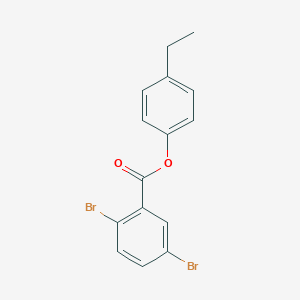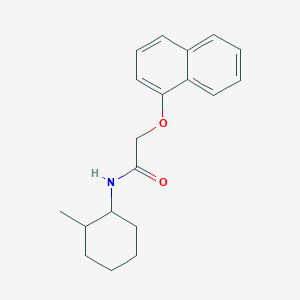
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide, also known as GW 501516 or Endurobol, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in research. It is a selective androgen receptor modulator (SARM) that was initially developed as a treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and promote fat burning, it has become a popular performance-enhancing drug among athletes.
Mecanismo De Acción
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and a reduction in fat mass.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been found to have several biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 in lab experiments is its ability to enhance endurance and promote fat burning. This makes it a useful tool for studying the effects of exercise and metabolism on various physiological processes. However, one limitation of using N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 is its potential to interact with other drugs and supplements, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for the research on N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516. One area of interest is its potential applications in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to understand the long-term effects of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 on endurance and fat burning. Finally, there is a need for more research on the potential interactions between N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 and other drugs and supplements.
Métodos De Síntesis
The synthesis of N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 involves the reaction of 2-(1-naphthyloxy)acetic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-2-(1-naphthyloxy)acetamide 501516 has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. Additionally, it has been found to have anti-inflammatory and anti-atherogenic effects.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(2-methylcyclohexyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H23NO2/c1-14-7-2-5-11-17(14)20-19(21)13-22-18-12-6-9-15-8-3-4-10-16(15)18/h3-4,6,8-10,12,14,17H,2,5,7,11,13H2,1H3,(H,20,21) |
Clave InChI |
JNLQFKLCNNXMJB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1CCCCC1NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
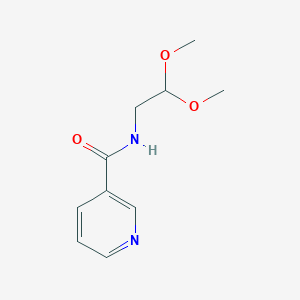
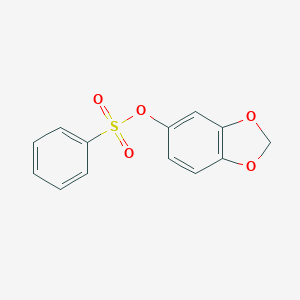
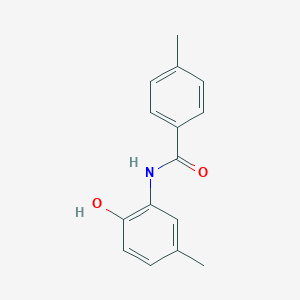
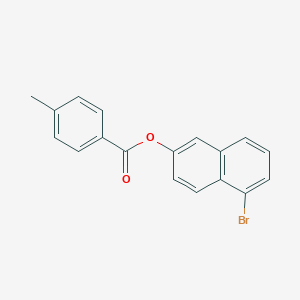
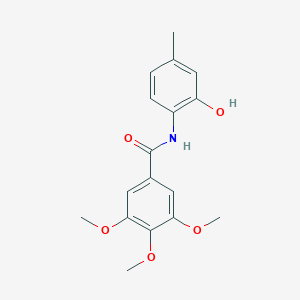
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)


